Cas no 1429913-46-1 (Benzyl (2-amino-3,3-difluoropropyl)carbamate)

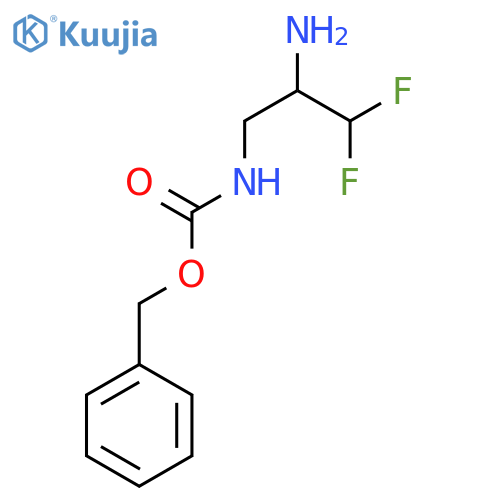

1429913-46-1 structure

商品名:Benzyl (2-amino-3,3-difluoropropyl)carbamate

CAS番号:1429913-46-1

MF:C11H14F2N2O2

メガワット:244.237869739532

CID:4741734

Benzyl (2-amino-3,3-difluoropropyl)carbamate 化学的及び物理的性質

名前と識別子

-

- Benzyl (2-amino-3,3-difluoropropyl)carbamate

- benzyl N-(2-amino-3,3-difluoropropyl)carbamate

-

- インチ: 1S/C11H14F2N2O2/c12-10(13)9(14)6-15-11(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)

- InChIKey: HJSXLAKLBBKZNB-UHFFFAOYSA-N

- ほほえんだ: FC(C(CNC(=O)OCC1C=CC=CC=1)N)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 234

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 64.4

Benzyl (2-amino-3,3-difluoropropyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B142890-2.5g |

Benzyl (2-Amino-3,3-difluoropropyl)carbamate |

1429913-46-1 | 2.5g |

$ 8755.00 | 2022-06-07 | ||

| TRC | B142890-10000mg |

Benzyl (2-Amino-3,3-difluoropropyl)carbamate |

1429913-46-1 | 10g |

$ 37999.00 | 2023-04-19 | ||

| TRC | B142890-1000mg |

Benzyl (2-Amino-3,3-difluoropropyl)carbamate |

1429913-46-1 | 1g |

$ 5075.00 | 2023-04-19 | ||

| TRC | B142890-1g |

Benzyl (2-Amino-3,3-difluoropropyl)carbamate |

1429913-46-1 | 1g |

$ 4205.00 | 2022-06-07 | ||

| TRC | B142890-2500mg |

Benzyl (2-Amino-3,3-difluoropropyl)carbamate |

1429913-46-1 | 2500mg |

$ 10556.00 | 2023-04-19 | ||

| TRC | B142890-10g |

Benzyl (2-Amino-3,3-difluoropropyl)carbamate |

1429913-46-1 | 10g |

$ 31520.00 | 2022-06-07 |

Benzyl (2-amino-3,3-difluoropropyl)carbamate 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1429913-46-1 (Benzyl (2-amino-3,3-difluoropropyl)carbamate) 関連製品

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬